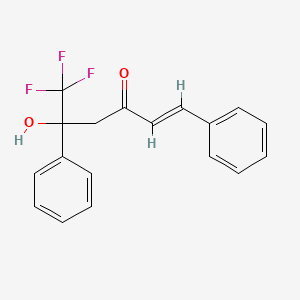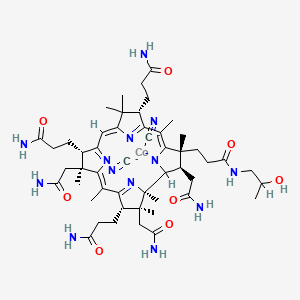
Étiocobalamine
Vue d'ensemble
Description
Dicyanocobinamide, also known as factor b is a coenzyme B12 precursor. It has a corrin ring structure with four of the six coordination sites of the cobalt (Co) atom being the pyrrole nitrogen atoms.
A glycine-rich, heat-labile serum glycoprotein that contains a component of the C3 CONVERTASE ALTERNATE PATHWAY (C3bBb). Bb, a serine protease, is generated when factor B is cleaved by COMPLEMENT FACTOR D into Ba and Bb.
Applications De Recherche Scientifique
Production de Glucides Fonctionnels
L'Étiocobalamine joue un rôle important dans la production de glucides fonctionnels. Elle est impliquée dans le développement d'enzymes liées aux glucides fonctionnels dans l'industrie alimentaire . Cela comprend la recherche sur les isomérases ou épimérases impliquées dans la production de sucres rares .
Voie Alternative du Complément
Le facteur B, un autre nom pour l'this compound, est une protéine constitutive majeure synthétisée et sécrétée par les macrophages résidents et déclenchés de la souris . Il joue un rôle central dans la voie alternative de l'activation du complément .
Détection d'Anticorps
Les anticorps qui détectent le facteur B peuvent être utilisés dans plusieurs applications scientifiques, y compris le Western Blot, l'immunohistochimie, l'ELISA, l'immunocytochimie et l'immunoprécipitation . Ces anticorps ciblent le facteur B dans des échantillons humains, de souris et de rats .
Formation de Liaisons Disulfure
La dicyanocobinamide, un autre nom pour l'this compound, est utilisée dans une oxydation rapide, verte et facile d'une série de peptides avec jusqu'à trois liaisons disulfure . La méthode est réalisée en solution aqueuse, à l'air, en utilisant de la dicyanocobinamide et offre des temps de réaction inférieurs à 1 heure avec une simple élimination en une seule étape du catalyseur .
Co-activateur de la Guanylate Cyclase Soluble
La dicyanocobinamide fonctionne comme un co-activateur de la guanylate cyclase soluble (sGC) et cible les régions régulatrices N-terminales . Cette action est similaire à l'effet de la forskoline sur les adénylyl cyclases. La dicyanocobinamide élève les niveaux intracellulaires de guanosine monophosphate cyclique (cGMP) et présente une activité vasodilatatrice chez le rat .
Amélioration Nutritionnelle
La vitamine B12p, un autre nom pour l'this compound, est un micronutriment essentiel qui joue un rôle vital dans l'ADN . Elle est impliquée dans plusieurs processus physiologiques, notamment le fonctionnement normal du système nerveux, et le développement et la maturation des globules rouges . Elle est également impliquée dans plusieurs processus pathologiques : modification de la méthylation de l'ADN, modifications post-traductionnelles aberrantes des protéines, modification de la composition microbienne dans l'intestin, modification de la probabilité de tumorigenèse et modulation de l'inflammation .
Mécanisme D'action
- L-methylmalonyl-CoA mutase : Etiocobalamin also serves as a cofactor for this enzyme. L-methylmalonyl-CoA mutase converts L-methylmalonyl-CoA to succinyl-CoA, which is part of the citric acid cycle (TCA cycle). This process is crucial for energy production .
Mode of Action
Remember, Etiocobalamin’s intricate dance within our cells ensures proper DNA synthesis and energy balance. 🧬⚡️ . If you have any more questions, feel free to ask!
Orientations Futures
Analyse Biochimique
Biochemical Properties
Dicyanocobinamide functions as a soluble guanylate cyclase co-activator and targets the N-terminal regulatory regions, similar to the effect of forskolin on adenylyl cyclases . It elevates intracellular cyclic guanosine monophosphate levels and exhibits vasorelaxant activity in rats . Additionally, dicyanocobinamide has been used in studies involving the inhibition of HIV-1 integrase and nitric oxide synthase . The compound interacts with various enzymes and proteins, including vitamin B12-binding proteins and nitric oxide synthase, influencing their activity and stability.
Cellular Effects
Dicyanocobinamide has significant effects on various cell types and cellular processes. It acts as a co-activator of soluble guanylate cyclase, increasing intracellular cyclic guanosine monophosphate levels and promoting vasorelaxation . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to elevate cyclic guanosine monophosphate levels in phenylephrine-constricted rat aortic rings, leading to vasorelaxation . Additionally, dicyanocobinamide has been studied for its potential to inhibit HIV-1 integrase, impacting viral replication and cellular function .
Molecular Mechanism
The molecular mechanism of dicyanocobinamide involves its role as a soluble guanylate cyclase co-activator. It targets the N-terminal regulatory regions of soluble guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate levels . This action is similar to the effect of forskolin on adenylyl cyclases. Dicyanocobinamide also interacts with nitric oxide synthase, influencing its activity and stability . Additionally, it has been shown to inhibit HIV-1 integrase, affecting viral replication and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dicyanocobinamide have been observed to change over time. The compound’s stability and degradation have been studied, revealing that it undergoes sequential replacement of cyanide ligands with hypochlorite, leading to the destruction of the corrin ring . This process involves at least three observable steps, including the formation of transient intermediates prior to corrin ring destruction . These findings highlight the importance of understanding the temporal effects of dicyanocobinamide in laboratory settings.
Dosage Effects in Animal Models
The effects of dicyanocobinamide vary with different dosages in animal models. Studies have shown that the compound can reverse lethal dose exposures with intramuscular or intravenous injections . The effects are delayed for oral ingestions, requiring larger doses . Additionally, high doses of dicyanocobinamide have been associated with reduced blood pressure and increased red blood cell cyanide concentration . These findings underscore the importance of dosage considerations in animal studies involving dicyanocobinamide.
Metabolic Pathways
Dicyanocobinamide is involved in the biosynthesis of cobalamin (vitamin B12) and its precursor . It plays a role in the regulation of methionine biosynthesis in Mycobacterium smegmatis, influencing the expression of cobalamin-dependent enzymes . The compound is also involved in the transport and assimilation of exogenous cyanocobalamin and its precursor
Transport and Distribution
Dicyanocobinamide is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution is generally uneven due to differences in blood perfusion, tissue binding, and permeability of cell membranes . Understanding the transport and distribution of dicyanocobinamide is crucial for its effective application in biochemical and medical research.
Subcellular Localization
The subcellular localization of dicyanocobinamide involves its targeting to specific cellular compartments. The compound’s localization is influenced by various factors, including targeting signals and post-translational modifications These factors direct dicyanocobinamide to specific compartments or organelles, affecting its activity and function
Propriétés
IUPAC Name |
cobalt;3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R)-2,7,18-tris(2-amino-2-oxoethyl)-3,13-bis(3-amino-3-oxopropyl)-17-[3-(2-hydroxypropylamino)-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanamide;dicyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H73N11O8.2CN.Co/c1-23(60)22-55-38(67)16-17-45(6)29(18-35(52)64)43-48(9)47(8,21-37(54)66)28(12-15-34(51)63)40(59-48)25(3)42-46(7,20-36(53)65)26(10-13-32(49)61)30(56-42)19-31-44(4,5)27(11-14-33(50)62)39(57-31)24(2)41(45)58-43;2*1-2;/h19,23,26-29,43,60H,10-18,20-22H2,1-9H3,(H14,49,50,51,52,53,54,55,56,57,58,59,61,62,63,64,65,66,67);;;/q;2*-1;/p-1/t23?,26-,27-,28-,29+,43?,45-,46+,47+,48+;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXVHVXSDZHCFS-TWXWJCICSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)O.[C-]#N.[C-]#N.[Co] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H](C([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)O)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N.[C-]#N.[C-]#N.[Co] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H72CoN13O8-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1042.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27792-36-5 | |
| Record name | Cobinamide dicyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027792365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cobalt; 3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R)- 2,7,18-tris(2-amino-2-oxoethyl)-3,13-bis(3-amino-3- oxopropyl)-17-[3-(2-hydroxypropylamino)-3-oxopropyl]- 1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro- 3H-corrin-24-id-8-yl]propanamide; dicyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Factor B interacts with C3b, a fragment of complement component C3, forming the proconvertase complex C3bB. This complex is then cleaved by Factor D, generating the active C3 convertase C3bBb. C3bBb cleaves more C3 molecules, amplifying the complement cascade, leading to the formation of the membrane attack complex (MAC), opsonization, and inflammation. [, , , , ]
A: Factor B is an essential component of the alternative complement pathway. It serves as the zymogen of the catalytic subunit (Bb) of the alternative pathway C3 and C5 convertases. [, , , , ]
A: Uncontrolled activation of the alternative pathway, and thus Factor B, is implicated in various diseases, including IgA nephropathy, age-related macular degeneration, and atypical hemolytic uremic syndrome. [, , , , ]
A: The molecular weight of Factor B is approximately 93,000 Daltons. It consists of a single polypeptide chain. []
A: Factor B exhibits structural homology with C2, another complement protein involved in the classical complement pathway. Both proteins are serine proteases and share a similar domain structure. []
A: The Factor B gene is approximately 6 kilobases long and contains 18 exons. The Ba fragment of Factor B shows three homologous regions encoded by separate exons, suggesting DNA duplication events during evolution. []
A: The serine protease domain in Factor B is crucial for its catalytic activity. Upon activation by Factor D, the serine protease domain in the Bb fragment gains the ability to cleave C3 and C5, amplifying the complement response. [, ]
A: Yes, computational analyses, including structural modeling, have been used to investigate the binding site of Factor B to C3NEF, providing insights into the activation mechanism of the alternative pathway C3 convertase. []
A: The RQKQ peptide sequence in Factor B is the primary binding site for C3NEF (C3 nephritic factor), an autoantibody that stabilizes the C3 convertase, leading to uncontrolled complement activation. []
ANone: While specific SHE regulations for Factor B may vary, researchers should adhere to general laboratory safety protocols and guidelines for handling biological materials.
A: Factor B is primarily synthesized in the liver, but its production is also observed in extrahepatic sites like monocytes, fibroblasts, and endothelial cells. Cytokines like interferon-gamma can modulate Factor B synthesis at the transcriptional and post-transcriptional levels. [, ]
A: Factor B serum levels can be influenced by various factors, including genetics, age, and disease states. [] Studies have shown a lack of direct correlation between Factor B concentration and alternative pathway lytic activity in normal human serum. []
A: Factor B interacts with several serum proteins, including Factor D (activator), Factor H (inhibitor), Properdin (stabilizer), and C3b. These interactions are crucial for regulating the activity of the alternative pathway. [, , , , ]
A: The exact mechanisms of Factor B clearance are not fully elucidated but likely involve normal protein turnover and potential clearance mechanisms within the liver. []
A: Mice deficient in Factor B (fB-/-) exhibit reduced susceptibility to experimental autoimmune demyelination and acute pneumococcal otitis media. This highlights the crucial role of Factor B in inflammatory responses and bacterial clearance. [, ]
A: Studies using Factor B deficient mice (fB-/-) revealed a critical role of Factor B in UV-induced skin responses, including immunosuppression, edema formation, and mast cell infiltration. []
A: Intranasal administration of purified Factor B in sensitized Factor B-deficient mice restored airway hyperresponsiveness and airway inflammation, demonstrating the specific role of Factor B in these processes. []
A: While systemic C3 is crucial for host defense, lung epithelial cell-derived C3, in conjunction with Factor B, appears to have a protective role against pneumonia-induced lung injury, highlighting the importance of local complement production. []
A: Individuals with congenital Factor I deficiency, which leads to uncontrolled Factor B activation, can present with various clinical manifestations, including recurrent infections (e.g., meningococcal disease) and immune-complex mediated syndromes. []
A: Elevated levels of Factor B have been associated with disease activity in IgA nephropathy, suggesting its potential as a biomarker for disease monitoring. []
A: Factor B levels can be quantified using techniques like enzyme-linked immunosorbent assay (ELISA) and radial immunodiffusion. [, , , ]
A: Hemolytic assays, which measure the ability of complement to lyse red blood cells, can be used to assess functional activity of the alternative pathway and Factor B. [, , ]
A: While Factor B is a self-protein, genetic variations and post-translational modifications could potentially trigger immune responses in specific contexts. []
A: Key resources include databases like UniProt, NCBI GenBank, and scientific literature databases like PubMed. Additionally, collaborations between immunologists, geneticists, and clinicians contribute to advancing our understanding of Factor B. [, ]
A: Milestones include the discovery of the alternative complement pathway, the identification and characterization of Factor B, and the elucidation of its role in various diseases. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


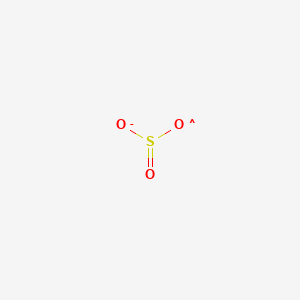
![(3Z)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1-methoxypyrrolidin-2-one](/img/structure/B1231095.png)
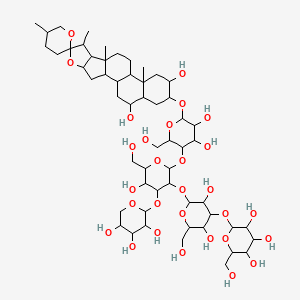
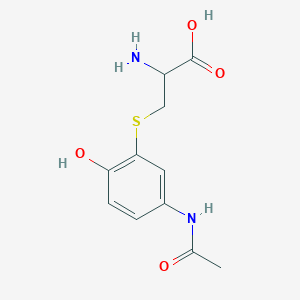

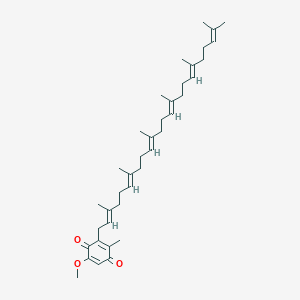
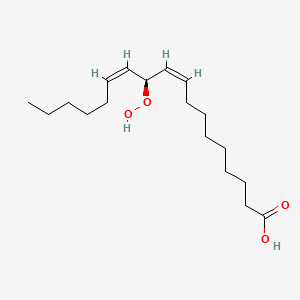
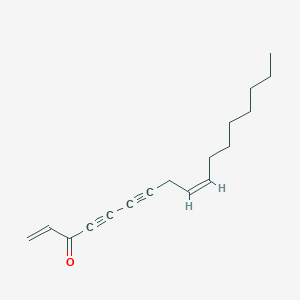

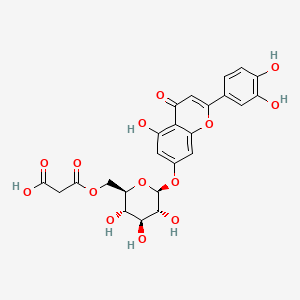
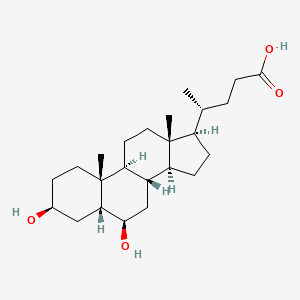
![5-[5-(2,3-Dihydroindol-1-ylsulfonyl)-2,3-dihydroindol-1-yl]-5-oxopentanoic acid](/img/structure/B1231112.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[1-(8-quinolinylsulfonyl)-2-pyrrolidinyl]methanone](/img/structure/B1231113.png)
